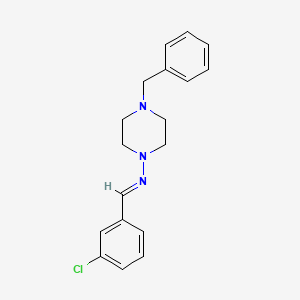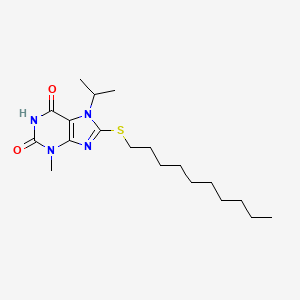
1-(4-chlorophenyl)-N,2-dimethyl-2-propanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N,2-dimethyl-2-propanamine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 4-chlorophenyl group attached to a dimethylpropanamine backbone, forming a hydrochloride salt. It is often studied for its potential pharmacological properties and its role in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N,2-dimethyl-2-propanamine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine, followed by reduction and subsequent formation of the hydrochloride salt. One common method includes:
Condensation Reaction: 4-chlorobenzaldehyde reacts with 2-dimethylaminoethanol in the presence of an acid catalyst to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Hydrochloride Formation: The amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(4-chlorophenyl)-N,2-dimethyl-2-propanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1-(4-chlorophenyl)-N,2-dimethyl-2-propanamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-N,2-dimethyl-2-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics provide insights into its pharmacological effects.
類似化合物との比較
4-chlorophenyl derivatives: Compounds like 4-chlorophenylacetic acid and 4-chlorophenylalanine share structural similarities.
Dimethylamino derivatives: Compounds such as dimethylaminoethanol and dimethylaminopropanol.
Uniqueness: 1-(4-chlorophenyl)-N,2-dimethyl-2-propanamine hydrochloride is unique due to its specific combination of the 4-chlorophenyl group and the dimethylpropanamine backbone, which imparts distinct chemical and pharmacological properties
特性
CAS番号 |
15812-33-6 |
|---|---|
分子式 |
C11H17Cl2N |
分子量 |
234.16 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N,2-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClN.ClH/c1-11(2,13-3)8-9-4-6-10(12)7-5-9;/h4-7,13H,8H2,1-3H3;1H |
InChIキー |
DLDUPRPTFFIGDF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)
![4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11995057.png)


![2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide](/img/structure/B11995062.png)

![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11995074.png)
![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-6-ethyl-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11995079.png)

![N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B11995090.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995091.png)


